Bienvenue dans la boutique en ligne BenchChem!

pre-doxercalciferol

Pharmaceutical impurity profiling HPLC method validation USP monograph compliance

Pre-doxercalciferol (CAS 1818286-63-3, molecular formula C₂₈H₄₄O₂, molecular weight 412.66) is the (5Z)-previtamin D photoisomer of doxercalciferol (1α-hydroxyvitamin D₂, Hectorol®), existing in a light-reversible thermal equilibrium with the API. Chemically designated as (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol, it is recognized in the United States Pharmacopeia (USP doxercalciferol monograph as a specified organic impurity with an acceptance criterion of NMT 0.15%.

Molecular Formula C28H44O2
Molecular Weight 412.658
CAS No. 1818286-63-3
Cat. No. B602425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepre-doxercalciferol
CAS1818286-63-3
Molecular FormulaC28H44O2
Molecular Weight412.658
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pre-Doxercalciferol CAS 1818286-63-3: Identity and Role as a Pharmacopeial Impurity Reference Standard


Pre-doxercalciferol (CAS 1818286-63-3, molecular formula C₂₈H₄₄O₂, molecular weight 412.66) is the (5Z)-previtamin D photoisomer of doxercalciferol (1α-hydroxyvitamin D₂, Hectorol®), existing in a light-reversible thermal equilibrium with the API [1]. Chemically designated as (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol, it is recognized in the United States Pharmacopeia (USP 2025) doxercalciferol monograph as a specified organic impurity with an acceptance criterion of NMT 0.15% [2]. It is supplied as an off-white solid, soluble in acetonitrile, with a recommended storage condition of 2–8 °C . Unlike the pharmacologically active doxercalciferol API, pre-doxercalciferol serves strictly as an analytical reference standard for impurity profiling, method validation, and system suitability testing—not as a therapeutic agent.

Pre-Doxercalciferol CAS 1818286-63-3: Why Impurity Reference Standards Cannot Be Interchanged


In doxercalciferol quality control, the pre-doxercalciferol isomer is a process-specific impurity arising from the photochemical equilibrium between the previtamin D (5Z) and vitamin D (5E) forms during synthesis [1]. Unlike trans-doxercalciferol (CAS 74007-20-8, RRT 0.96, NMT 0.30%) or β-doxercalciferol (CAS 216309-44-3, RRT 1.07, NMT 0.50%), pre-doxercalciferol elutes earlier (RRT 0.94) and requires a minimum resolution of 2.0 from the doxercalciferol peak under USP chromatographic conditions [2]. Substituting a general vitamin D impurity standard or failing to use the correct pre-doxercalciferol reference material risks misidentification during HPLC system suitability verification, as the relative retention time window is narrow and co-elution with the API peak is a known risk if resolution criteria are not met [2]. Furthermore, pre-doxercalciferol is thermally generated from doxercalciferol stock solutions upon heating (40 °C for 1 h), making it the designated marker for forced degradation studies and a mandatory component of the USP system suitability solution [2]. Generic vitamin D₂ impurity mixtures cannot replicate this specific thermal equilibrium behavior.

Pre-Doxercalciferol CAS 1818286-63-3: Quantitative Differentiation Evidence for Procurement Decisions


USP-Specified Relative Retention Time (RRT 0.94) Enables Definitive Chromatographic Resolution from Competing Impurities

Under the USP 2025 doxercalciferol organic impurities method (LC, UV 265 nm, C18 3-µm 4.6×150 mm column, 35 °C, 1.7 mL/min, acetonitrile/water gradient), pre-doxercalciferol exhibits a relative retention time (RRT) of 0.94 versus the doxercalciferol API peak (RRT 1.0), with a required minimum resolution of 2.0 between the two [1]. This distinguishes pre-doxercalciferol from the nearest-eluting impurity, trans-doxercalciferol, which has an RRT of 0.96—a difference of only 0.02 RRT units [1]. The acceptance criterion for pre-doxercalciferol is NMT 0.15%, compared to NMT 0.30% for trans-doxercalciferol and NMT 0.50% for β-doxercalciferol (RRT 1.07) [1]. Pre-doxercalciferol is generated in situ by heating the doxercalciferol standard stock solution at 40 °C for 1 h to yield at least 0.1%–0.2% of the pre-isomer for system suitability verification [1].

Pharmaceutical impurity profiling HPLC method validation USP monograph compliance

Thermal Generation Kinetics: Pre-Doxercalciferol Is the Primary Heat-Induced Degradant Used in Forced Degradation Studies

The USP doxercalciferol monograph specifies that pre-doxercalciferol for system suitability is generated by controlled thermal stress: heating a portion of the doxercalciferol standard stock solution at 40 °C for 1 h yields at least 0.1%–0.2% pre-doxercalciferol [1]. In the organic impurities method, an alternative room-temperature protocol (standing 4–6 h) yields a comparable level of 0.1%–0.2% pre-doxercalciferol [1]. This thermally driven Z→E isomerization is specific to the doxercalciferol/pre-doxercalciferol pair due to the reversible photochemical equilibrium of the previtamin D–vitamin D system; trans-doxercalciferol and β-doxercalciferol are not thermally generated from the API under these conditions and instead originate from different synthetic pathways or photochemical side-reactions [2]. The solid-phase extraction HPLC method for doxercalciferol degradation products has demonstrated that pre-doxercalciferol is the primary heat-stress degradant, detectable at levels as low as the 0.1% threshold using SPE preconcentration [3].

Forced degradation Stability-indicating method Thermal stress testing

Doxercalciferol Prodrug Class Toxicity Advantage: 5- to 15-Fold Lower Toxicity Versus 1α-Hydroxyvitamin D₃ in Rodent Models

Although pre-doxercalciferol itself is not a therapeutic agent, the doxercalciferol prodrug (1α-hydroxyvitamin D₂) to which it is structurally and synthetically linked demonstrates a quantitatively established toxicity advantage over the D₃-based counterpart 1α-hydroxyvitamin D₃ (alfacalcidol). In a rat model, the LD₅₀ of 1α-hydroxyvitamin D₂ was between 5 and 15 times higher than that of 1α-hydroxyvitamin D₃, with substantially lower hypercalcemic potency at equimolar doses [1]. This finding was corroborated in a 2001 ovariectomized rat study showing that orally administered 1α(OH)D₂ produced significantly less body weight loss and lower kidney calcium content compared with 1α(OH)D₃ across a broad dose range [2]. At the clinical level, doxercalciferol at 5.0 μg/day in a first-in-human osteoporosis trial showed minimal calcemic effects [3]. In hemodialysis patients receiving very high bolus doses (120 μg doxercalciferol vs 160 μg paricalcitol), serum phosphorus rose faster and peaked significantly higher after doxercalciferol (2.12 ± 0.11 mmol/L vs 1.85 ± 0.07 mmol/L, p = 0.025), but PTH suppression was comparable (63% vs 65% at 36 h) [4]. A dose equivalency study demonstrated that doxercalciferol achieves equivalent iPTH suppression to paricalcitol at only 55–60% of the paricalcitol dose (conversion factor 0.57) [5].

Preclinical toxicology Vitamin D analog safety Calcemic index

Photochemical Process Origin: Pre-Doxercalciferol Is the Obligate Intermediate in Continuous-Flow Doxercalciferol Synthesis

Pre-doxercalciferol is not merely an impurity but the obligate photochemical intermediate in the industrial synthesis of doxercalciferol. In the continuous-flow photoisomerization process developed by Fuse et al. (2012), ergocalciferol (vitamin D₂) is first converted to the previtamin D₂ form (pre-doxercalciferol scaffold) via UV irradiation, followed by thermal isomerization to doxercalciferol [1]. The continuous-flow method achieves an overall yield of approximately 10% from ergocalciferol, circumventing the equilibrium limitations inherent in batch photoisomerization where pre-doxercalciferol accumulation limits forward conversion [1]. Because the conversion is never 100%, residual pre-doxercalciferol persists through preparative HPLC or crystallization steps, necessitating its monitoring as a process-related impurity [1]. This distinguishes pre-doxercalciferol from β-doxercalciferol and trans-doxercalciferol, which arise from epimerization at C1 (β-configuration) or geometric isomerization at the C5–C6 double bond, respectively—neither of which are direct intermediates in the primary synthetic route [2].

Continuous-flow photochemistry Vitamin D process chemistry Industrial synthesis

Pre-Doxercalciferol CAS 1818286-63-3: High-Value Application Scenarios for Scientific and Industrial Procurement


ANDA Filing and DMF Submission: Impurity Profiling for Doxercalciferol Generic Drug Applications

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for doxercalciferol capsules or injection must demonstrate that their product's impurity profile meets USP specifications. Pre-doxercalciferol reference standard (CAS 1818286-63-3) with full Certificate of Analysis (CoA) and traceability to USP/EP is required for: (a) system suitability verification per USP 2025, where resolution NLT 2.0 between pre-doxercalciferol (RRT 0.94) and doxercalciferol must be demonstrated [1]; (b) quantification of the pre-doxercalciferol impurity against the NMT 0.15% acceptance criterion [1]; and (c) forced degradation studies where thermal stress (40 °C/1 h) generates pre-doxercalciferol as the primary marker for stability-indicating method validation [1]. The continuous photochemical process data confirm that residual pre-doxercalciferol is inherent to doxercalciferol manufacturing, making this impurity standard indispensable for process validation [2].

Stability-Indicating HPLC Method Development and Validation for Doxercalciferol Formulations

Analytical development laboratories require pre-doxercalciferol as the thermal degradant reference for developing stability-indicating HPLC methods. The USP method specifies UV detection at 265 nm with a C18 3-µm column, where pre-doxercalciferol elutes at RRT 0.94 with a required resolution of ≥2.0 from the API [1]. The SPE-HPLC method for degradation product determination in injectable formulations uses pre-doxercalciferol as internal standard for quantifying trace-level impurities [3]. Solid-phase extraction enhances sensitivity for detecting pre-doxercalciferol at the 0.1% threshold, and the validated method is free from excipient interferences—critical for QC release testing of finished dosage forms [3].

Process Chemistry Optimization: Monitoring the Photochemical Equilibrium in Continuous-Flow Doxercalciferol Synthesis

Process R&D groups developing or optimizing continuous-flow photochemical synthesis of doxercalciferol use pre-doxercalciferol reference material to calibrate in-process HPLC monitoring of the previtamin D/vitamin D equilibrium. The Fuse et al. (2012) continuous process achieves approximately 10% overall yield, with pre-doxercalciferol as the key intermediate whose concentration must be tracked to optimize residence time and light intensity parameters [2]. Since batch photoisomerization is equilibrium-limited and pre-doxercalciferol back-conversion can reduce yield, real-time quantification against an authenticated pre-doxercalciferol standard enables precise determination of the optimal thermal isomerization endpoint [2].

Comparative Safety Assessment for D₂- vs D₃-Based Vitamin D Analog Development Programs

Organizations evaluating vitamin D analog pipelines should note that the doxercalciferol prodrug class (1α-hydroxyvitamin D₂) demonstrates 5- to 15-fold lower toxicity than the D₃ counterpart 1α-hydroxyvitamin D₃ in rodent models [4], with significantly less hypercalcemia and body weight loss upon chronic dosing [5]. In head-to-head clinical data, doxercalciferol achieves equivalent PTH suppression to paricalcitol at only 55–60% of the dose (conversion factor 0.57) [6], while pharmacokinetic data show the active metabolite 1α,25-(OH)₂D₂ has a half-life of ~34 h in healthy subjects—substantially longer than calcitriol and paricalcitol (5–10 h), providing more sustained VDR activation and permitting every-other-day dosing [7]. These class-level characteristics contextualize the regulatory importance of the doxercalciferol impurity standard program and support the selection of doxercalciferol-based programs over D₃ analogs where calcemic toxicity is a limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for pre-doxercalciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.